molecular formula C7H16N2 B049127 (1-Methylpiperidin-4-yl)methanamine CAS No. 7149-42-0

(1-Methylpiperidin-4-yl)methanamine

Cat. No. B049127
CAS RN: 7149-42-0
M. Wt: 128.22 g/mol
InChI Key: AGTPSAZJSOQXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A 300 ml round bottom lfask was charged with a magnetic stir bar, toluene (39 ml), 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine (1.1 g, 3.51 mmol), Pd2(dba)3 (0.321 g, 0.35 mmol), 2-(DIMETHYLAMINO)-2'-(DICYCLOHEXYLPHOSPHINO)BIPHENYL (0.414 g, 1.05 mmol), SODIUM TERT-BUTOXIDE (1.011 g, 10.52 mmol), and (1-methylpiperidin-4-yl)methanamine (0.674 g, 5.26 mmol). The mixture was degassed with N2, the vessel fitted with a reflux condenser, and then placed in an oil bath heated to 110 °C for 16hrs. The mixture was cooled to r.t, filtered throught a bed of celite, washed with methanol, the filtrate was concentrated, the residue was pre-absorbed onto silca gel (~10g) and purified with ISCO (eluent methanol/DCM (1/3) to afford the title compound N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine (0.510 g, 35.9 %). (Note: the ligand I used was old) (note: tried direct displacement under microwave radiation at 180°C in 4MHCl or KOtBu in methoxyethanol; both condition didn't result in the desired product).
Quantity
0.0105 mol
Type
reagent
Reaction Step One
Quantity
0.039 L
Type
solvent
Reaction Step Two
Quantity
0.00526 mol
Type
reactant
Reaction Step Three
Quantity
0.00351 mol
Type
reactant
Reaction Step Four
Quantity
0.00105 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
490
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.0105 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.039 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00526 mol
Type
reactant
Smiles
CN1CCC(CC1)CN
Step Four
Name
Quantity
0.00351 mol
Type
reactant
Smiles
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl
Step Five
Name
Quantity
0.00105 mol
Type
catalyst
Smiles
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Name
Quantity
0.000351 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2
Measurements
Type Value Analysis
YIELD 35.87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.